2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide
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Overview
Description
2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydrazinyl group, a methoxybenzyl group, and an oxoacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide typically involves the reaction of hydrazine hydrate with an appropriate benzyl derivative under controlled conditions. One common method includes the use of hydrazine hydrate in isopropanol to replace a chlorine atom in the precursor compound . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetamide moiety to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-hydrazinyl-N-(aryl)pyridinesulfonamides: These compounds share the hydrazinyl group and have similar reactivity but differ in their aromatic substituents.
[1,2,4]triazolo[4,3-a]pyridinesulfonamides: These compounds have a triazole ring and exhibit different biological activities compared to 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-hydrazinyl-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)6-12-9(14)10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
NZAPKYSQVZYWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NN |
Origin of Product |
United States |
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